molecular formula C24H39NaO4 B12437498 Sale sodico del acido yodesossicolico [Italian] CAS No. 31687-62-4

Sale sodico del acido yodesossicolico [Italian]

Cat. No.: B12437498
CAS No.: 31687-62-4
M. Wt: 414.6 g/mol
InChI Key: DUYSCILLIVEITB-IHUGHQDSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sale sodico del acido yodesossicolico typically involves the iodination of deoxycholic acid. The process begins with the extraction of deoxycholic acid from bile, followed by its conversion into iododeoxycholic acid through a halogenation reaction. The iodinated product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of deoxycholic acid from animal bile, followed by chemical iodination and neutralization. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Types of Reactions:

    Oxidation: Sale sodico del acido yodesossicolico can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: Halogenation and other substitution reactions can occur, particularly at the carbon atoms adjacent to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using iodine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of iododeoxycholic acid.

    Reduction: Reduced forms of the compound, such as iododeoxycholyl alcohol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Sale sodico del acido yodesossicolico has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of bile acid metabolism and transport.

    Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.

    Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include the bile salt export pump and the ileal bile acid transporter, which are involved in the enterohepatic circulation of bile acids.

Comparison with Similar Compounds

    Ursodeoxycholic Acid: Another bile acid with similar properties but different therapeutic applications.

    Chenodeoxycholic Acid: A primary bile acid with a similar structure but different biological effects.

    Deoxycholic Acid: The parent compound from which iododeoxycholic acid is derived.

Uniqueness: Sale sodico del acido yodesossicolico is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This iodination enhances its solubility and potentially its therapeutic efficacy compared to other bile acids.

Properties

CAS No.

31687-62-4

Molecular Formula

C24H39NaO4

Molecular Weight

414.6 g/mol

IUPAC Name

sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1

InChI Key

DUYSCILLIVEITB-IHUGHQDSSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.